molecular formula C14H17N3 B14319780 N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine CAS No. 106808-35-9

N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine

Cat. No.: B14319780
CAS No.: 106808-35-9
M. Wt: 227.30 g/mol
InChI Key: VGGAUNZFDTXFGH-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a heterocyclic compound that features a pyrroloquinoline core structure. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine typically involves multi-step organic reactions. One common method is the post-Ugi modification strategy, which allows for the functionalization of the pyrroloquinoline core . This method involves the use of various reagents and catalysts under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives and nitrogen-containing heterocycles, such as:

Uniqueness

N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is unique due to its specific structural features and functional groups, which contribute to its distinct chemical and biological properties. Its trimethyl substitution pattern and the presence of the pyrroloquinoline core make it a valuable compound for various research and industrial applications.

Properties

CAS No.

106808-35-9

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

N,N,1-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

InChI

InChI=1S/C14H17N3/c1-16(2)13-10-6-4-5-7-12(10)15-14-11(13)8-9-17(14)3/h4-7H,8-9H2,1-3H3

InChI Key

VGGAUNZFDTXFGH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C3=CC=CC=C3N=C21)N(C)C

Origin of Product

United States

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